5-Hydroxybenzimidazole

Catalog No.
S611539
CAS No.
41292-65-3
M.F
C7H6N2O
M. Wt
134.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxybenzimidazole

CAS Number

41292-65-3

Product Name

5-Hydroxybenzimidazole

IUPAC Name

3H-benzimidazol-5-ol

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

InChI

InChI=1S/C7H6N2O/c10-5-1-2-6-7(3-5)9-4-8-6/h1-4,10H,(H,8,9)

InChI Key

KRKSOBREFNTJJY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)NC=N2

Synonyms

5-hydroxybenzimidazole

Canonical SMILES

C1=CC2=C(C=C1O)NC=N2

Vitamin B12 Biosynthesis:

  • 5-HBI serves as a crucial intermediate in the anaerobic biosynthesis of the lower ligand of vitamin B12, known as 5,6-dimethylbenzimidazole (DMB) [, ].
  • This pathway, identified in the obligate anaerobic bacterium Eubacterium limosum, involves the conversion of aminoimidazole ribotide (AIR) to 5-HBI by the enzyme BzaF, a radical S-adenosylmethionine (SAM) enzyme [].
  • 5-HBI is subsequently methylated to form DMB, which is then incorporated into the vitamin B12 molecule [].

Metabolite of Benzimidazole:

  • 5-HBI has been identified as a major metabolite of the parent compound benzimidazole in rats [].
  • Benzimidazoles are a class of compounds with diverse applications, including serving as constituents of normal animal metabolites (like DMB in vitamin B12) and acting as anthelmintics and antifungal agents [].
  • Studying the metabolism of benzimidazole derivatives, including 5-HBI, helps researchers understand the fate of these compounds in the body and their potential impact on health [].

5-Hydroxybenzimidazole is an organic compound with the molecular formula C7H6N2O. It is characterized by a benzimidazole ring with a hydroxyl group at the 5-position. This compound is of interest due to its potential applications in pharmaceuticals and chemical synthesis. The structural formula can be represented as follows:

text
N / \ C C | | C---C | | O C \ / C

, including:

  • Acylation Reactions: It can undergo acylation via Friedel-Crafts reactions, leading to the formation of various derivatives that may enhance its biological activity .
  • Halogenation: The compound can be halogenated, producing derivatives that exhibit altered physical and chemical properties .
  • Formation from Aminoimidazole: It is synthesized through the enzymatic conversion of aminoimidazole ribotide, facilitated by specific enzymes such as BzaF, which catalyze the transformation to 5-hydroxybenzimidazole .

5-Hydroxybenzimidazole exhibits several biological activities:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Antioxidant Activity: The compound has been noted for its ability to scavenge free radicals, contributing to its potential use in health supplements and pharmaceuticals .
  • Role in Vitamin Synthesis: It is involved in the biosynthesis of vitamin B12, linking it to essential metabolic processes in living organisms .

There are several methods for synthesizing 5-hydroxybenzimidazole:

  • Enzymatic Synthesis: The BzaF enzyme catalyzes the conversion of aminoimidazole ribotide to 5-hydroxybenzimidazole under anaerobic conditions .
  • Chemical Synthesis: Traditional synthetic routes may involve starting materials such as ortho-phenylenediamine and appropriate hydroxylating agents.
  • Derivatization Techniques: Acylation and halogenation methods can be employed to modify the compound for specific applications .

5-Hydroxybenzimidazole has diverse applications:

  • Pharmaceuticals: It serves as a precursor for various drug compounds, particularly those targeting microbial infections or oxidative stress.
  • Chemical Reagents: Used in laboratory settings for synthesizing other complex organic molecules.
  • Biochemical Research: Its role in vitamin biosynthesis makes it significant for studies related to metabolic pathways .

Research indicates that 5-hydroxybenzimidazole interacts with various biological targets:

  • Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in drug development.
  • Binding Studies: Interaction with proteins and nucleic acids has been studied, providing insights into its mechanism of action within biological systems.

Similar Compounds: Comparison

Several compounds share structural similarities with 5-hydroxybenzimidazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
BenzimidazoleLacks hydroxyl groupBasic structure without additional functional groups
2-HydroxybenzimidazoleHydroxyl group at position 2Different position of hydroxyl impacts reactivity and solubility
6-HydroxybenzimidazoleHydroxyl group at position 6Similar biological activities but different synthesis routes
4-HydroxybenzimidazoleHydroxyl group at position 4Exhibits distinct pharmacological properties compared to 5-hydroxy derivative

The uniqueness of 5-hydroxybenzimidazole lies in its specific hydroxyl placement, which influences its reactivity and biological interactions compared to these similar compounds.

XLogP3

1.5

Other CAS

41292-65-3

Wikipedia

5-hydroxybenzimidazole

Dates

Modify: 2023-08-15

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